molecular formula C32H54O2 B12324157 [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbutanoate

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbutanoate

Cat. No.: B12324157
M. Wt: 470.8 g/mol
InChI Key: HWVAWHHNNDOXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholest-5-en-3beta-yl isovalerate is a chemical compound that belongs to the class of cholesteryl esters. These esters are formed by the esterification of cholesterol with various fatty acids. Cholest-5-en-3beta-yl isovalerate is characterized by its molecular formula C32H54O2 and a molecular weight of 470.76996 g/mol . This compound is practically insoluble in water and is considered to be a basic sterol lipid molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cholest-5-en-3beta-yl isovalerate typically involves the esterification of cholesterol with isovaleric acid. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of cholest-5-en-3beta-yl isovalerate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of immobilized acid catalysts can also enhance the efficiency of the esterification process. The product is typically purified by distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Cholest-5-en-3beta-yl isovalerate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cholest-5-en-3beta-yl isovalerate has several applications in scientific research:

Mechanism of Action

The mechanism by which cholest-5-en-3beta-yl isovalerate exerts its effects involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function. The molecular targets include membrane-bound enzymes and receptors, which are modulated by changes in the lipid environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cholest-5-en-3beta-yl isovalerate is unique due to its specific esterification with isovaleric acid, which imparts distinct physical and chemical properties. Its basic nature and practical insolubility in water differentiate it from other cholesteryl esters, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H54O2/c1-21(2)9-8-10-23(5)27-13-14-28-26-12-11-24-20-25(34-30(33)19-22(3)4)15-17-31(24,6)29(26)16-18-32(27,28)7/h11,21-23,25-29H,8-10,12-20H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVAWHHNNDOXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H54O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.